1-Methyl-4-pyridone-d3
Description
Properties
CAS No. |
7436-17-1 |
|---|---|
Molecular Formula |
C6H7NO |
Molecular Weight |
112.146 |
IUPAC Name |
1-(trideuteriomethyl)pyridin-4-one |
InChI |
InChI=1S/C6H7NO/c1-7-4-2-6(8)3-5-7/h2-5H,1H3/i1D3 |
InChI Key |
OYPBUQASUUMJKG-FIBGUPNXSA-N |
SMILES |
CN1C=CC(=O)C=C1 |
Synonyms |
1-Methyl-4(1H)-pyridinone-d3; 1-Methyl-4(1H)-pyridone-d3; 1-Methyl-4-oxopyridine-d3; N-Methyl-4-pyridone-d3; N-Methyl-γ-pyridone-d3; |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Base Selection : Sodium hydride (NaH) or deuterated potassium hydroxide (KOD) is commonly used to generate the pyridone enolate. The use of deuterated bases ensures minimal proton exchange, preserving the deuterium label.
-
Solvent System : Anhydrous tetrahydrofuran (THF) or deuterated dimethylformamide (DMF-d7) is preferred to avoid quenching the base or introducing protiated solvents.
-
Temperature : Reactions are conducted at 0–25°C to minimize side reactions such as over-alkylation or decomposition.
Example Procedure :
-
4-Pyridone (1.0 equiv) is suspended in anhydrous THF under nitrogen.
-
NaH (1.2 equiv) is added at 0°C, and the mixture is stirred for 30 minutes to form the enolate.
-
CD3I (1.1 equiv) is added dropwise, and the reaction is warmed to room temperature for 12 hours.
-
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield this compound with >90% isotopic purity.
Catalytic Deuteration Using Borrowing Hydrogen Methodology
Recent advances in catalytic deuteration have enabled the direct incorporation of CD3 groups into heteroaromatic substrates. The borrowing hydrogen (BH) strategy utilizes transition-metal catalysts to mediate the transfer of deuterium from deuterated alcohols (e.g., CD3OD) to the target molecule.
Mechanism and Key Steps
-
Activation : A ruthenium or iridium catalyst dehydrogenates CD3OD to form a deuterated aldehyde intermediate.
-
Alkylation : The catalyst facilitates the coupling of the aldehyde with 4-pyridone, forming a Schiff base.
-
Reduction : The Schiff base is reduced by the catalyst, transferring deuterium from the solvent to the methyl group.
Advantages :
-
High atom economy and minimal waste.
-
Compatible with late-stage deuteration of complex molecules.
Limitations :
-
Requires stringent control of reaction conditions to prevent protio contamination.
Reductive Deuteration of Pre-functionalized Intermediates
An alternative route involves the synthesis of a pre-deuterated methylamine intermediate, followed by its incorporation into the pyridone ring. This method is exemplified by the use of N-(1,1,1-trideuteromethyl)phthalimide as a deuterated methylamine precursor.
Synthetic Pathway
-
Preparation of Deuterated Methylamine :
-
Phthalimide Protection :
-
Ring Alkylation :
Typical Reaction Parameters :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Zn, DCl | 80°C | 6 h | 85% |
| 2 | Phthalic anhydride | 100°C | 3 h | 78% |
| 3 | DEAD, PPh3 | 25°C | 12 h | 65% |
Comparative Analysis of Methods
Efficiency and Isotopic Purity
-
Alkylation with CD3I : Rapid (<24 h) but requires stoichiometric deuterated reagents. Isotopic purity: 90–95%.
-
Borrowing Hydrogen Catalysis : Longer reaction times (48–72 h) but higher atom efficiency. Isotopic purity: 95–98%.
-
Reductive Deuteration : Multi-step but offers >99% isotopic purity due to controlled intermediate synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-pyridone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the pyridone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 1-Methyl-4-pyridone.
Substitution: Various substituted pyridone derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-4-pyridone-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: The compound is employed in metabolic studies to trace biochemical pathways.
Medicine: It serves as a reference standard in pharmacokinetic studies to understand drug metabolism.
Industry: this compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-4-pyridone-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for enzymes involved in metabolic processes. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect, providing valuable insights into the mechanisms of enzyme-catalyzed reactions .
Comparison with Similar Compounds
1-Methyl-4-pyridone: The non-deuterated analog of 1-Methyl-4-pyridone-d3.
2-Pyridone: Another pyridone derivative with different substitution patterns.
4-Hydroxy-2-pyridone: A hydroxylated pyridone with distinct chemical properties.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies. The presence of deuterium atoms allows for the investigation of reaction mechanisms and metabolic pathways with greater precision compared to non-deuterated analogs .
Q & A
Q. What methodologies are critical for assessing the long-term stability of this compound under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
